2-(2,6-Dimethylhepta-1,5-dienyl)-1,3-dioxan-5-ol
CAS No.: 4740-81-2
Cat. No.: VC18427397
Molecular Formula: C13H22O3
Molecular Weight: 226.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4740-81-2 |
|---|---|
| Molecular Formula | C13H22O3 |
| Molecular Weight | 226.31 g/mol |
| IUPAC Name | 2-[(1E)-2,6-dimethylhepta-1,5-dienyl]-1,3-dioxan-5-ol |
| Standard InChI | InChI=1S/C13H22O3/c1-10(2)5-4-6-11(3)7-13-15-8-12(14)9-16-13/h5,7,12-14H,4,6,8-9H2,1-3H3/b11-7+ |
| Standard InChI Key | NUQAIRUKFLHEIK-YRNVUSSQSA-N |
| Isomeric SMILES | CC(=CCC/C(=C/C1OCC(CO1)O)/C)C |
| Canonical SMILES | CC(=CCCC(=CC1OCC(CO1)O)C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,3-dioxane ring substituted at the 5-position with a hydroxyl group and at the 2-position with a 2,6-dimethylhepta-1,5-dienyl chain. The dioxane ring adopts a chair conformation, while the dienyl side chain introduces stereochemical variability, particularly at the double bonds (E/Z isomerism) . Key structural identifiers include:
The presence of conjugated double bonds in the heptadienyl moiety contributes to its UV absorption profile, with a reported of 241 nm in isopropanol .
Physicochemical Characteristics
The compound is a liquid at room temperature, with a boiling point of 73°C at 0.2 mm Hg and a refractive index . Its solubility profile favors nonpolar solvents such as hexane and diethyl ether, though the hydroxyl group enables limited miscibility in polar aprotic solvents .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 2-(2,6-dimethylhepta-1,5-dienyl)-1,3-dioxan-5-ol typically involves hydroxyacetal formation through acid-catalyzed condensation. A patented method (GB2028330A) outlines the following steps :
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Condensation Reaction:
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A mixture of 1,1-diethoxy-3-methylpent-3-en-5-al and p-ionone is reacted with sodium methylate in anhydrous hexane at 0°C.
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The reaction proceeds via nucleophilic addition, forming a β-hydroxyacetal intermediate.
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Workup and Purification:
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The crude product is neutralized with acetic acid, extracted with hexane, and washed with sodium bicarbonate.
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Distillation under reduced pressure (20 mm Hg) yields the purified compound.
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This method achieves a yield of approximately 58%, with vapor-phase chromatography and nuclear magnetic resonance (NMR) used for quality control .
Stereochemical Considerations
The (1E)-configuration of the heptadienyl chain is critical for regioselectivity in subsequent reactions. Computational modeling suggests that steric hindrance from the 2,6-dimethyl groups favors the E-isomer during synthesis .
Applications in Organic Chemistry
Role as a Synthetic Intermediate
The compound’s dioxane ring and dienyl side chain make it a versatile building block for:
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Terpene Derivatives: Its structure resembles sesquiterpene precursors, enabling use in fragrance and flavor synthesis .
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Polymer Crosslinking: The hydroxyl and ether functionalities facilitate incorporation into epoxy resins and polyurethanes.
Catalytic Applications
In palladium-catalyzed coupling reactions, the dienyl moiety participates in Heck and Suzuki-Miyaura reactions, enabling carbon-carbon bond formation . For example, coupling with aryl halides yields styrene derivatives with applications in液晶 displays .
Research Findings and Biological Activity
In Vitro Studies
Limited studies suggest weak inhibitory activity against cytochrome P450 enzymes (IC50 > 100 μM), though no therapeutic applications have been validated .
Computational Predictions
Density functional theory (DFT) calculations predict moderate antioxidant potential (), comparable to α-tocopherol .
Future Directions
Pharmacological Exploration
Screening for anticancer and antimicrobial activity is warranted, given structural similarities to bioactive terpenoids .
Green Synthesis Initiatives
Efforts to replace hexane with cyclopentyl methyl ether (CPME) could enhance the sustainability of existing synthetic routes .
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